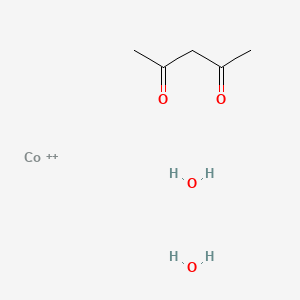
Acetylacetone cobalt(II) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylacetone cobalt(II) dihydrate is a coordination complex derived from the acetylacetonate anion and cobalt ions. This compound is known for its distinctive pink color and is commonly used in various chemical applications due to its stability and reactivity. The molecular formula for this compound is C₁₀H₁₄CoO₄·2H₂O, and it has a molecular weight of 293.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylacetone cobalt(II) dihydrate can be synthesized through the reaction of cobalt(II) salts with acetylacetone in the presence of water. The typical reaction involves dissolving cobalt(II) acetate or cobalt(II) chloride in water, followed by the addition of acetylacetone. The mixture is then heated to promote the formation of the coordination complex. The resulting product is recrystallized from hot petroleum ether to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of cobalt hydroxide, a catalyst, and an organic solvent to ensure uniform mixing and efficient reaction . The product is then purified through recrystallization and dried under vacuum conditions to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetylacetone cobalt(II) dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Ligand exchange reactions can be carried out using different ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Acetylacetone cobalt(II) dihydrate has a wide range of applications in scientific research, including:
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism of action of acetylacetone cobalt(II) dihydrate involves the coordination of the acetylacetonate ligands to the cobalt ion, forming a stable chelate complex. This coordination enhances the reactivity of the cobalt ion, allowing it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved include the interaction with organic substrates and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but without the dihydrate component.
Copper(II) acetylacetonate: Similar coordination complex with copper instead of cobalt.
Nickel(II) acetylacetonate: Similar coordination complex with nickel instead of cobalt.
Uniqueness
Acetylacetone cobalt(II) dihydrate is unique due to its specific hydration state, which can influence its reactivity and stability. The presence of water molecules in the complex can affect its solubility and interaction with other compounds, making it distinct from its anhydrous counterparts .
Properties
Molecular Formula |
C5H12CoO4+2 |
|---|---|
Molecular Weight |
195.08 g/mol |
IUPAC Name |
cobalt(2+);pentane-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H8O2.Co.2H2O/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;;2*1H2/q;+2;; |
InChI Key |
FKZIARPQPKODHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.O.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















